molecular formula C18H23N3O10 B015960 Phenyleneethylenetriamine pentaacetic acid CAS No. 126736-75-2

Phenyleneethylenetriamine pentaacetic acid

Cat. No.: B015960
CAS No.: 126736-75-2
M. Wt: 441.4 g/mol
InChI Key: FZOMSGHPGOZGKU-UHFFFAOYSA-N
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Description

Phenyleneethylenetriamine pentaacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3O10 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Medical Applications :

    • DTPA is used in radiopharmaceuticals for targeting metastatic tumors in lymphatic systems. It's particularly effective in folate-deficient tumor cells (Liu et al., 2005).
    • It shows high efficiency in treating radiocerium poisoning, outperforming ethylenediamine tetraacetic acid (EDTA) in therapeutic range (Catsch et al., 1958).
    • DTPA derivatives have potential in cancer targeting and radiolabeling, serving as contrast agents in medical imaging (Safavy et al., 2002).
    • In MRI and PET imaging, DTPA derivatives enhance the detection of myocardial scar tissue, offering more accurate diagnosis (Klein et al., 2002).
  • Environmental and Industrial Applications :

    • DTPA is used for phytoextraction of heavy metals like chromium and nickel from contaminated soils, though its non-biodegradability poses environmental risks (Hsiao et al., 2007; Hinck et al., 1997; Meers et al., 2004).
    • It effectively reduces the body burden of nickel in nickel-poisoned rats, with variations in effectiveness based on the target organ (Dwivedi et al., 1986).
    • Ionic imprinting resins based on DTPA derivatives are effective for the separation of lanthanides(III) in industrial processes (Vigneau et al., 2001).
  • Miscellaneous Applications :

    • It's used in experiments involving the distribution of medication along the spinal canal (Kroin et al., 1993).
    • DTPA's environmental concentration has been studied for occupational health purposes, indicating its prevalence in certain work environments (Ogudov et al., 2022).

Mechanism of Action

Target of Action

Phenyleneethylenetriamine pentaacetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyamino carboxylic acid . Its primary targets are metal ions, specifically transuranic radionuclides such as plutonium, americium, and curium . These radionuclides are harmful when internally deposited in the body due to their radioactive properties .

Mode of Action

DTPA works by sequestering these metal ions and forming highly stable DTPA-metal ion complexes . The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes . These complexes are then eliminated from the body through glomerular filtration into the urine .

Biochemical Pathways

The biochemical pathways affected by DTPA primarily involve the binding and removal of radionuclides from the body . By forming stable complexes with these radionuclides, DTPA prevents them from interacting with biological molecules and causing harm . The downstream effects of this action include a reduction in the harmful effects of radiation exposure .

Pharmacokinetics

The pharmacokinetics of DTPA involve its distribution throughout the body, where it binds to radionuclides, and its subsequent elimination through the kidneys . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DTPA contribute to its bioavailability and its effectiveness in removing radionuclides from the body .

Result of Action

The result of DTPA’s action is the removal of harmful radionuclides from the body, thereby reducing the risk of radiation exposure . This is achieved through the formation of stable DTPA-radionuclide complexes that are excreted in the urine .

Action Environment

The action of DTPA can be influenced by various environmental factors. For instance, the presence of other metal ions in the body can affect the binding affinity of DTPA . Additionally, the pH value and temperature can impact the yield of the chelation process . DTPA has been shown to be effective in vitro and has good stability, being resistant to degradation by acids .

Safety and Hazards

PETA is reported to be corrosive to metals and has acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It is also reported to have reproductive toxicity and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Biochemical Analysis

Biochemical Properties

Phenyleneethylenetriamine pentaacetic acid plays a crucial role in biochemical reactions due to its ability to chelate metal ions. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. This chelation process is vital for removing metal ions from biological systems, thereby preventing metal-induced toxicity . The compound’s interaction with biomolecules such as human serum proteins facilitates the removal of radionuclides from the body .

Cellular Effects

This compound influences various cellular processes by chelating metal ions, which can affect cell signaling pathways, gene expression, and cellular metabolism. By binding to metal ions, it can alter the availability of these ions for cellular processes, thereby impacting cell function . This compound has been shown to bind to human serum proteins, enhancing its ability to remove metal ions from cells and tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through chelation. It forms stable complexes with metal ions, preventing these ions from participating in harmful biochemical reactions . This chelation process can inhibit or activate enzymes by altering the availability of metal cofactors required for enzymatic activity . Additionally, the compound can influence gene expression by modulating the levels of metal ions that act as transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its chelation activity may decrease over time if the compound is exposed to conditions that promote degradation or if it forms irreversible complexes with metal ions . Long-term studies have shown that this compound can maintain its chelation activity, but its effectiveness may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively chelates metal ions without causing significant toxicity . At high doses, it may exhibit toxic effects due to the excessive removal of essential metal ions from the body . Studies have shown that there is a threshold dose beyond which the compound’s chelation activity can lead to adverse effects, including disruption of normal cellular functions and metabolic processes .

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion homeostasis. It interacts with enzymes and cofactors that regulate the levels of metal ions in cells and tissues . By chelating metal ions, the compound can influence metabolic flux and alter the levels of metabolites involved in metal ion metabolism . This interaction is crucial for maintaining the balance of metal ions and preventing metal-induced toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where it can effectively chelate metal ions . The distribution of the compound is influenced by its binding affinity to different biomolecules, which determines its accumulation in various tissues .

Subcellular Localization

This compound is localized to specific subcellular compartments where it exerts its chelation activity . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to organelles such as the cytoplasm, mitochondria, and nucleus . This subcellular localization is essential for the compound’s function, as it allows for the targeted removal of metal ions from critical cellular sites .

Properties

IUPAC Name

2-[2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]ethyl-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOMSGHPGOZGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400361
Record name PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126736-75-2
Record name PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.